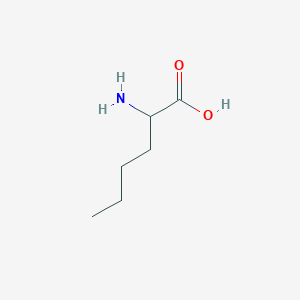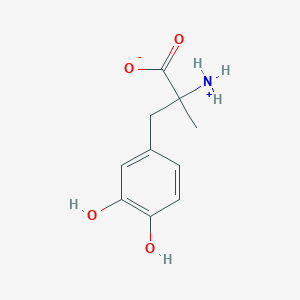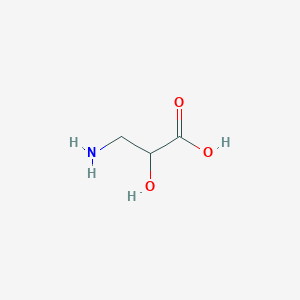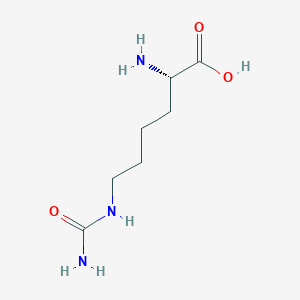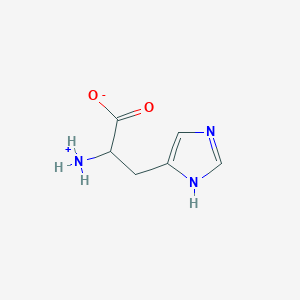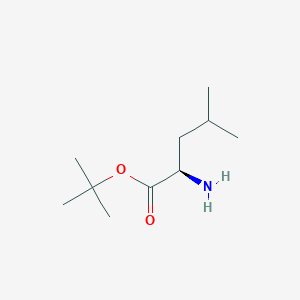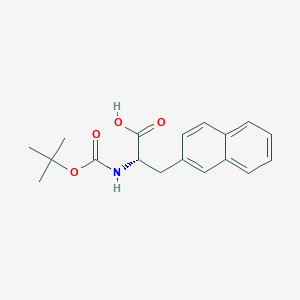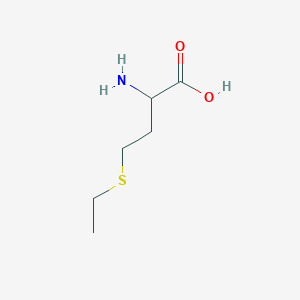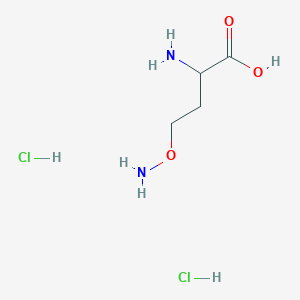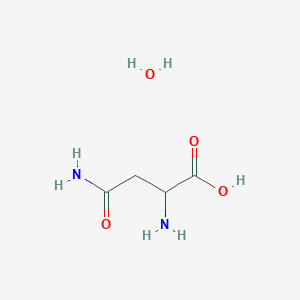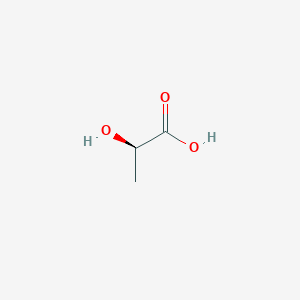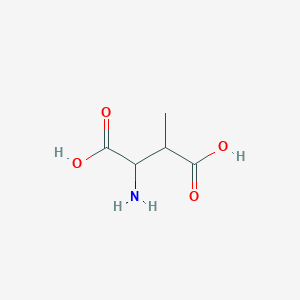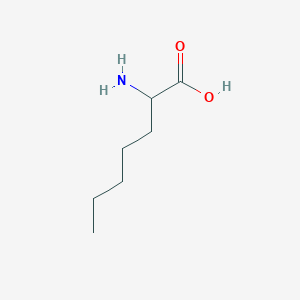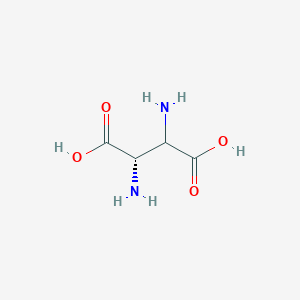
2,3-Diaminosuccinic acid
Overview
Description
2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4 It is a derivative of succinic acid, where two amino groups replace two hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically include a catalyst such as palladium on carbon and a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chromatography techniques for the separation of amino acids into each enantiomer. Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide and detection using liquid chromatography/mass spectrometry are employed to determine the absolute configuration .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3-Diaminosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating complex molecules.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
2,3-Diaminosuccinic acid acts as a natural antagonist of aspartic acid. It is a good substrate for beef kidney D-aspartate oxidase, where it undergoes oxidative deamination. The oxygen consumption and ammonia production are consistent with the stoichiometry of typical oxidative deamination reactions . This mechanism involves the removal of amino groups, leading to the formation of corresponding oxo derivatives.
Comparison with Similar Compounds
- 2,4-Diaminobutyric acid
- 2,3-Diaminopropionic acid
- 2,6-Diaminopimelic acid
Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino groups on the succinic acid backbone. This configuration allows it to interact differently with biological targets compared to other similar compounds. For instance, while 2,4-diaminobutyric acid and 2,3-diaminopropionic acid also contain amino groups, their spatial arrangement and reactivity differ significantly .
Properties
IUPAC Name |
2,3-diaminobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,3-Diaminosuccinic acid derivatives in peptide chemistry?
A1: this compound derivatives serve as valuable building blocks for incorporating this non-proteinogenic diamino diacid into peptides. One notable application is their use as a cystine substitute in the core structure of somatostatin. [] This substitution can potentially alter the peptide's stability, conformation, and biological activity.
Q2: How does the stereochemistry of this compound affect its coordination with metals like copper and nickel?
A2: Studies have shown that the stereochemistry of this compound influences its coordination behavior with metals. For example, in complexes with copper, the meso form of the acid (m-das) tends to adopt a trans(N) configuration, while the racemic form (r-das) prefers a cis(N) configuration. [] This difference in coordination geometry can impact the stability and properties of the resulting metal complexes.
Q3: What synthetic approaches can be employed to access this compound derivatives?
A3: Several synthetic routes to this compound derivatives exist. One approach involves a Mannich reaction between aldimines, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. [] This method allows for the preparation of both cis- and trans-diastereomers, which can be readily separated.
Q4: What factors influence the yield and diastereoselectivity of the Mannich reaction used to synthesize 2-thioxo-1,3-imidazolidines, which are masked 2,3-Diaminosuccinic acids?
A4: The choice of enolate, specifically the metal counterion (titanium(IV), lithium, or potassium), significantly impacts the yield and diastereoselectivity of the Mannich reaction. [] Additionally, the ester groups present in the 2-isothiocyanatocarboxylic ester starting material also play a role in determining the reaction outcome.
Q5: Are there computational methods available to study this compound and its derivatives?
A5: While the provided abstracts do not explicitly mention computational studies on this compound itself, one abstract discusses the COSMO-RS approach for modeling natural deep eutectic solvents to screen for solvents with high solubility of rutin. [] This suggests that similar computational techniques could be applied to investigate the properties and behavior of this compound and its derivatives, including solubility, reactivity, and interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
